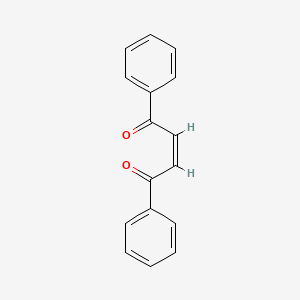

cis-1,2-Dibenzoylethylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

959-27-3 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(Z)-1,4-diphenylbut-2-ene-1,4-dione |

InChI |

InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11- |

InChI Key |

WYCXGQSQHAXLPK-QXMHVHEDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C\C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of cis-1,2-Dibenzoylethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and synthesis of cis-1,2-Dibenzoylethylene. It details the initial discovery of its isomerization from the trans isomer, outlines modern synthetic protocols, and presents key quantitative data in a structured format. This document also includes detailed experimental workflows and molecular structure diagrams to facilitate a comprehensive understanding of this compound for research and development purposes. While its direct application in drug development has not been extensively reported, its role as a photosensitive organic molecule continues to be of interest in synthetic chemistry.

Historical Overview and Discovery

The story of this compound is intrinsically linked to its more stable counterpart, trans-1,2-Dibenzoylethylene. The pioneering work on the stereoisomerism of dibenzoylethylene dates back to 1902 with the research of Paal and Schulze. Their investigations first described the conversion of the colored trans isomer into a colorless cis isomer upon exposure to sunlight. This photochemical isomerization was a significant early discovery in the field of stereochemistry, demonstrating the ability to alter the spatial arrangement of a molecule using light. The reverse thermal isomerization, converting the cis isomer back to the more stable trans form, was also noted, often facilitated by a trace of acid or iodine.

Initially, there was some debate regarding the correct assignment of the cis and trans configurations based on physical properties such as melting point. Typically, the trans isomer of a substituted ethylene (B1197577) is higher melting due to its greater molecular symmetry and more efficient crystal packing. However, in the case of 1,2-dibenzoylethylene, the cis isomer exhibits a higher melting point. This anomaly was eventually resolved through further spectroscopic and crystallographic studies.

Synthesis of this compound

There are two primary methods for the synthesis of this compound: photochemical isomerization of the trans isomer and oxidative ring-opening of 2,5-diphenylfuran (B1207041).

Photochemical Isomerization of trans-1,2-Dibenzoylethylene

This is the most common and historically significant method for preparing the cis isomer. The process involves the irradiation of a solution of trans-1,2-Dibenzoylethylene with ultraviolet light or direct sunlight.

-

Dissolution: Dissolve trans-1,2-Dibenzoylethylene in a suitable solvent such as 95% ethanol (B145695) or methanol. The trans isomer is a yellow crystalline solid.

-

Irradiation: Expose the solution to a UV lamp or bright, direct sunlight. The solution will gradually become colorless as the trans isomer converts to the cis isomer. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Crystallization: Once the conversion is deemed sufficient, cool the solution in an ice bath to induce crystallization of the this compound, which precipitates as colorless crystals.

-

Isolation and Purification: Collect the crystals by vacuum filtration. The product can be further purified by recrystallization from ethanol.

A representative workflow for this process is illustrated below.

Oxidative Synthesis from 2,5-Diphenylfuran

An alternative synthetic route involves the oxidative ring-opening of 2,5-diphenylfuran. This method can selectively produce the cis isomer under specific reaction conditions.

-

Reaction Setup: Dissolve 2,5-diphenylfuran in a suitable solvent system, such as aqueous tetrahydrofuran (B95107) (THF).

-

Oxidation: Introduce an oxidizing agent. Various reagents have been shown to effect this transformation, including Fenton's reagent (FeSO₄ and H₂O₂), peroxydisulfate, or Selectfluor®. The reaction is typically carried out with stirring at a controlled temperature.

-

Work-up: After the reaction is complete, the mixture is worked up by extraction with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the this compound.

A generalized workflow for this oxidative synthesis is depicted below.

Quantitative Data

The following table summarizes key quantitative data for both cis- and trans-1,2-Dibenzoylethylene, compiled from various sources.

| Property | This compound | trans-1,2-Dibenzoylethylene |

| Molecular Formula | C₁₆H₁₂O₂ | C₁₆H₁₂O₂ |

| Molar Mass | 236.27 g/mol | 236.27 g/mol |

| Appearance | Colorless crystals | Yellow needles or crystals |

| Melting Point | ~134-136 °C | ~109-111 °C |

| Solubility | Soluble in ethanol, methanol, chloroform | Soluble in ethanol, methanol, chloroform |

| UV-Vis λmax (in Ethanol) | ~260 nm | ~269 nm |

Molecular Structures

The distinct geometries of the cis and trans isomers are visualized below.

Biological Activity and Drug Development Potential

To date, there is a notable lack of significant research into the biological activities of this compound. Searches of scientific literature and databases do not reveal any established signaling pathways in which this compound is involved, nor does it appear to be a current focus of drug development programs. Its primary utility remains within the realm of organic synthesis and photochemical studies. For drug development professionals, while the dibenzoylethylene scaffold itself might be of interest, the cis isomer specifically has not demonstrated notable therapeutic potential based on available information.

Conclusion

This compound is a molecule of historical importance in the development of stereochemistry and photochemistry. Its synthesis, primarily through the isomerization of its trans counterpart, provides a classic example for academic and research settings. While modern synthetic methods offer alternative routes, the photochemical approach remains the most prevalent. The distinct physical properties of the cis and trans isomers, particularly their color and melting points, make them excellent subjects for analytical studies. For researchers in materials science, the photosensitive nature of the dibenzoylethylene system may offer opportunities for the development of novel photoresponsive materials. However, for those in drug development, the current body of research does not suggest immediate therapeutic applications for this compound.

A Comprehensive Technical Guide to the Fundamental Properties of cis-1,2-Dibenzoylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical and structural properties of cis-1,2-Dibenzoylethylene. The information is compiled from various scientific sources to support research and development activities.

Chemical Identity and Structure

This compound, with the IUPAC name (Z)-1,4-diphenylbut-2-ene-1,4-dione, is an organic compound characterized by two benzoyl groups attached to a carbon-carbon double bond in a cis (or Z) configuration.[1][2] This stereoisomeric form is notable for its distinct physical properties and reactivity compared to its trans counterpart.

The chemical structure of this compound is visualized in the following diagram:

References

cis-1,2-Dibenzoylethylene chemical structure and IUPAC name

This technical guide provides a comprehensive overview of cis-1,2-Dibenzoylethylene, catering to researchers, scientists, and professionals in drug development. The document details its chemical structure, nomenclature, physicochemical properties, and synthesis, with a focus on experimental protocols and reaction mechanisms.

Chemical Structure and IUPAC Nomenclature

IUPAC Name: (Z)-1,4-diphenylbut-2-ene-1,4-dione[1][2]

Chemical Structure:

This compound is the geometric isomer of 1,2-dibenzoylethylene where the two benzoyl groups are on the same side of the carbon-carbon double bond. This cis configuration imparts distinct physical and chemical properties compared to its trans counterpart.

Molecular Formula: C₁₆H₁₂O₂[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound and its trans isomer is presented in the tables below for comparative analysis.

Table 1: Physical and Chemical Properties

| Property | This compound | trans-1,2-Dibenzoylethylene (B146848) |

| Molecular Weight | 236.26 g/mol [1][2] | 236.26 g/mol |

| Appearance | Colorless crystals | Yellow crystalline powder[3] |

| Melting Point | ~132 °C[2] | ~109-112 °C[2][4] |

| Polarity | More polar than the trans isomer | Less polar than the cis isomer |

| Water Solubility | Low | Low[4] |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound | trans-1,2-Dibenzoylethylene |

| ¹H NMR (CDCl₃, δ) | ~7.14 ppm (s, 2H, vinyl H) | ~8.01 ppm (s, 2H, vinyl H) |

| UV-Vis (λmax) | 260 nm | 269 nm |

Experimental Protocols

Synthesis of this compound via Photochemical Isomerization

This protocol describes the conversion of the more stable trans-1,2-dibenzoylethylene to the cis isomer through photochemical isomerization.

Materials:

-

trans-1,2-Dibenzoylethylene

-

Concentrated Hydrochloric Acid (for reverse reaction)

-

Erlenmeyer flask

-

Hirsch funnel or equivalent vacuum filtration setup

-

Light source (e.g., sunlight or UV lamp)

Procedure:

-

Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in a 125-mL Erlenmeyer flask, with gentle heating on a steam bath to facilitate dissolution.[3]

-

Stopper the flask and expose it to a bright light source, such as direct sunlight, for a period of one to seven days.[3] During this time, the yellow trans isomer will slowly convert to the colorless cis isomer, which will precipitate out of the solution.

-

After sufficient exposure, cool the flask in an ice bath to maximize crystallization of the cis product.[3]

-

Collect the colorless crystals of this compound by vacuum filtration using a Hirsch funnel.[3]

-

The product can be further purified by recrystallization from ethanol.[3]

Thermal Isomerization of this compound to trans-1,2-Dibenzoylethylene

This protocol details the conversion of the cis isomer back to the more thermodynamically stable trans isomer using heat and an acid catalyst.

Materials:

-

This compound (synthesized from the previous protocol)

-

95% Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolve 100 mg of the purified this compound in 3.8 mL of 95% ethanol in a test tube or small flask, with heating if necessary.[3]

-

To the warm solution, add 3 drops of concentrated hydrochloric acid.[3]

-

Continue to warm the solution on a steam bath for approximately 5 minutes.[3] A color change to yellow indicates the formation of the trans isomer.

-

Cool the solution, and the yellow crystals of trans-1,2-dibenzoylethylene will precipitate.

-

Isolate the solid product by suction filtration.[3]

Reaction Mechanisms and Workflows

Experimental Workflow for Isomerization

The following diagram illustrates the experimental workflow for the photochemical synthesis of this compound and its thermal isomerization back to the trans form.

Caption: Experimental workflow for the synthesis and isomerization of 1,2-Dibenzoylethylene isomers.

Mechanism of Photochemical Isomerization

The photochemical trans to cis isomerization of 1,2-dibenzoylethylene, an analogue of stilbene, proceeds through the absorption of light, leading to an excited state where rotation around the central carbon-carbon bond becomes possible.

Caption: Simplified mechanism of photochemical trans-cis isomerization.

Biological Activity

Currently, there is limited specific data on the biological activity of this compound itself. However, it has been suggested that its unique properties may lend to applications in drug development and formulation.[2] Research into related compounds, such as other α,β-unsaturated ketone derivatives, has shown some antibacterial and cytotoxic activities against various pathogens and cancer cell lines. For instance, some (Z)-2-benzylidene-3-oxobutanamide derivatives have demonstrated antibacterial activity against resistant bacteria like MRSA.[5] Additionally, certain 1,4-dione-based compounds have been evaluated for their cytotoxic effects.[6][7] Further investigation is required to determine if this compound possesses similar biological activities.

Safety Information

This compound should be handled in accordance with good industrial hygiene and safety practices.[8] It may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[9] Appropriate personal protective equipment, such as safety glasses and gloves, should be worn when handling the compound.[8] It is incompatible with strong acids and oxidizing agents.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 959-27-3 [smolecule.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.es [fishersci.es]

- 9. uwwapps.uww.edu [uwwapps.uww.edu]

molecular formula and weight of cis-1,2-Dibenzoylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1,2-Dibenzoylethylene, including its fundamental molecular properties, experimental protocols for its synthesis and characterization, and a visualization of a key chemical transformation.

Core Molecular Data

This compound is an organic compound notable for its specific stereochemistry.[1] Its molecular formula and weight are fundamental parameters for any quantitative experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |

| Molecular Weight | 236.26 g/mol | [1][2] |

| IUPAC Name | (Z)-1,4-diphenylbut-2-ene-1,4-dione | [1][2] |

| CAS Number | 959-27-3 | [1] |

Physicochemical Properties

The cis and trans isomers of 1,2-Dibenzoylethylene exhibit distinct physical properties, which are crucial for their separation and identification.

| Property | This compound | trans-1,2-Dibenzoylethylene | Source |

| Melting Point | ~132°C | ~109°C | [1] |

| Onset Melting Point (DSC) | 132.1°C | 107.7°C | [3][4] |

| Enthalpy of Fusion (ΔHfusion) | 139.4 J/g | 124.4 J/g | [3][4] |

| Appearance | Colorless crystals | Yellow needles | [5][6] |

| UV-Vis λmax | 260 nm | 269 nm | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for reproducible research.

Synthesis of this compound via Photochemical Isomerization

This protocol describes the conversion of the more stable trans isomer to the cis isomer using ultraviolet light.[1][6]

Materials:

-

trans-1,2-Dibenzoylethylene

-

13 x 100-mm test tube

-

Hirsch funnel

-

Stirring rod

-

Heat source

-

Ice bath

Procedure:

-

Dissolve 100 mg of trans-1,2-Dibenzoylethylene in 5.0 mL of 95% ethanol in a test tube, with gentle heating and stirring.[6]

-

After the solid has completely dissolved, cool the solution to room temperature and seal the test tube with a cork.[6]

-

Place the test tube in a location where it will be exposed to direct sunlight for a period of 1 to 7 days.[6] The yellow color of the trans isomer will fade as it converts to the colorless cis isomer.

-

After the exposure period, cool the test tube in an ice bath to facilitate the crystallization of the cis isomer.[7]

-

Isolate the colorless crystals of this compound by vacuum filtration using a Hirsch funnel.[6][7]

-

The product can be further purified by recrystallization from ethanol.[7]

Analysis by Thin-Layer Chromatography (TLC)

TLC can be used to monitor the progress of the isomerization.

Materials:

-

Silica (B1680970) gel TLC plate with fluorescent indicator

-

Methylene (B1212753) chloride (developing solvent)

-

Disposable micropipettes

-

UV lamp

Procedure:

-

Using a micropipette, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate.[6]

-

Develop the plate in a chamber containing methylene chloride.[6]

-

After the solvent front has reached a sufficient height, remove the plate and allow it to dry.

-

Visualize the spots under a UV lamp.[6] The cis and trans isomers will have different Rf values, allowing for the assessment of the conversion.

Thermal Reconversion to trans-1,2-Dibenzoylethylene

The cis isomer can be converted back to the more stable trans isomer through heating in the presence of an acid catalyst.[6]

Materials:

-

This compound (purified)

-

95% Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Test tube

-

Heat source

-

Ice bath

-

Hirsch funnel

Procedure:

-

In a test tube, dissolve the previously synthesized this compound in 95% ethanol (e.g., 100 mg in 4.0 mL).[6][7]

-

Add a drop of concentrated hydrochloric acid to the solution.[6]

-

Gently heat the solution. The colorless solution will turn yellow, indicating the formation of the trans isomer.[6]

-

After heating for a few minutes, cool the solution in an ice bath to crystallize the yellow trans-1,2-Dibenzoylethylene.[6]

-

Recover the product by vacuum filtration using a Hirsch funnel.[6]

Visualized Experimental Workflow

The following diagram illustrates the photochemical isomerization of trans-1,2-Dibenzoylethylene to its cis isomer and the subsequent analysis.

Caption: Workflow for the photochemical synthesis and TLC analysis of this compound.

References

- 1. Buy this compound | 959-27-3 [smolecule.com]

- 2. This compound | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

physical properties of cis-1,2-Dibenzoylethylene melting point and polarity

An In-depth Technical Guide to the Physical Properties of cis-1,2-Dibenzoylethylene: Melting Point and Polarity

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its melting point and polarity. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed information on this compound.

Introduction to 1,2-Dibenzoylethylene Isomers

1,2-Dibenzoylethylene, with the molecular formula C₁₆H₁₂O₂, is an organic compound that exists as two geometric isomers: cis and trans. The arrangement of the two benzoyl groups relative to the central carbon-carbon double bond defines their distinct stereochemistry. This structural difference gives rise to significant variations in their physical properties, including melting point and polarity. The trans isomer is generally more stable due to reduced steric hindrance, while the cis isomer's unique geometry leads to different intermolecular interactions.

Core Physical Properties

The physical characteristics of this compound are directly influenced by its molecular structure. Below is a summary of its key physical constants compared to its trans isomer.

Data Presentation: Physical Properties of 1,2-Dibenzoylethylene Isomers

| Property | This compound | trans-1,2-Dibenzoylethylene |

| Melting Point | ~132°C[1][2], 132.1°C (onset)[3][4] | 108°C to 112°C[5][6][7][8] |

| Molecular Polarity | Polar[9][10] | Non-polar[10][11] |

| Appearance | Colorless crystals[2] | Yellow crystals[2] |

Polarity Explained

The difference in polarity between the two isomers is a direct consequence of their molecular geometry.

-

This compound : In the cis configuration, the two polar carbonyl (C=O) groups are situated on the same side of the double bond. This arrangement results in an overall net dipole moment, as the individual bond dipoles do not cancel each other out, rendering the molecule polar.[10] This increased polarity influences its solubility and chromatographic behavior.

-

trans-1,2-Dibenzoylethylene : Conversely, the trans isomer has its carbonyl groups on opposite sides of the double bond. This symmetrical arrangement allows the individual bond dipoles to cancel each other, resulting in a molecule with no net dipole moment, thus it is considered non-polar.[10][11]

The relationship between molecular geometry and polarity is visualized in the diagram below.

Experimental Protocols

The determination of the physical properties of this compound involves standardized laboratory procedures.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Sample Preparation : Samples are prepared by accurately weighing the desired mass (typically 6.0 to 11.6 mg) of this compound.[3] If creating mixtures with the trans isomer, the two compounds are thoroughly ground together with a mortar and pestle to ensure homogeneity.[3]

-

Instrumentation : The prepared sample is placed in a sealed aluminum volatile pan.

-

Analysis : The instrument heats the sample at a controlled rate (e.g., a slow ramp of 2°C/min for high precision) starting from a temperature well below the expected melting point.[12] The DSC thermogram records the heat flow, and the onset temperature of the endothermic peak is recorded as the melting point.[3][4]

Qualitative Polarity Determination using Thin-Layer Chromatography (TLC)

TLC is a chromatographic technique used to separate mixtures. The separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

-

Procedure : A small amount of dissolved this compound is spotted onto a TLC plate. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase).

-

Principle : Due to its higher polarity, this compound will have a stronger affinity for the polar stationary phase (silica gel) compared to the less polar trans isomer.

-

Observation : This stronger interaction causes the cis isomer to travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the trans isomer, confirming its higher polarity.[9]

Experimental Workflow for Isomerization and Analysis

The conversion between isomers and subsequent analysis follows a defined workflow.

References

- 1. Buy this compound | 959-27-3 [smolecule.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. trans-1,2-Dibenzoylethylene, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 6. 112580050 [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. homework.study.com [homework.study.com]

- 9. Solved Organic lab photochemical isomerization of an | Chegg.com [chegg.com]

- 10. homework.study.com [homework.study.com]

- 11. homework.study.com [homework.study.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Technical Guide to the Synthesis of cis-1,2-Dibenzoylethylene via Photoisomerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of cis-1,2-dibenzoylethylene from its trans-isomer, focusing on the well-established photochemical isomerization method. It includes a detailed experimental protocol, quantitative data, and visualizations of the reaction mechanism and workflow.

Introduction and Reaction Principle

The conversion of trans-1,2-dibenzoylethylene (B146848) to its cis-isomer is a classic example of photochemical E/Z isomerization.[1][2] The trans-isomer, which is typically a yellow crystalline solid, is thermodynamically more stable than the colorless cis-isomer due to reduced steric hindrance.[2][3] However, upon absorption of light energy, typically in the UV or visible spectrum, the π-bond of the alkene is excited, allowing for rotation around the central carbon-carbon bond.[4] Subsequent relaxation to the ground state can yield the cis-isomer.[4] This process is often reversible, and the final isomeric ratio can depend on factors such as the wavelength of light, irradiation time, and solvent.[5][6]

The cis-isomer is noted to be more polar than the trans-isomer.[2][3] In the trans configuration, the dipole moments of the two polar benzoyl groups (C=O) tend to cancel each other out, resulting in a non-polar molecule.[2] In the cis configuration, these dipoles are on the same side of the double bond, leading to a net molecular dipole moment.[2]

Reaction Mechanism and Experimental Workflow

The photoisomerization proceeds through an excited state intermediate. Upon absorbing a photon, the trans-isomer is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can undergo rotation around the C=C bond to form a perpendicular, twisted intermediate, which then relaxes to either the cis or trans ground state.

Visualizations

The following diagrams illustrate the photochemical reaction mechanism and a typical experimental workflow for the synthesis.

References

- 1. G. Kaupp, J. Schmeyers - The solid state E/Z-photoisomerization of 1,2-dibenzoylethene [photobiology.com]

- 2. homework.study.com [homework.study.com]

- 3. chegg.com [chegg.com]

- 4. 1-2 Dibenzoylethylene Lab Report - 1718 Words | Bartleby [bartleby.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

A Technical Guide to the Photochemical Isomerization of trans-1,2-Dibenzoylethylene to its cis-Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photochemical isomerization of trans-1,2-dibenzoylethylene (B146848) to its corresponding cis-isomer. This reversible reaction is a classic example of photoisomerization and serves as a valuable model system in photochemistry with applications in areas such as photoswitchable materials and drug delivery systems. This document outlines the reaction mechanism, experimental protocols, and key quantitative data associated with this process.

Introduction and Reaction Overview

The photochemical isomerization of 1,2-dibenzoylethylene involves the conversion of the thermodynamically more stable trans-isomer to the sterically hindered cis-isomer upon absorption of light. The reverse reaction, from cis to trans, can be induced either thermally or photochemically.

The trans-isomer is a yellow crystalline solid, while the cis-isomer is a colorless or white crystalline solid. This distinct color difference allows for straightforward visual monitoring of the reaction progress. The isomerization process is driven by the absorption of a photon, which excites the molecule to a higher electronic state where rotation around the central carbon-carbon double bond becomes possible.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of both trans- and cis-1,2-dibenzoylethylene is presented below.

| Property | trans-1,2-Dibenzoylethylene | This compound |

| Molecular Formula | C₁₆H₁₂O₂ | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol | 236.27 g/mol |

| Appearance | Yellow crystalline solid | Colorless/white crystalline solid |

| Melting Point | 108-112 °C[1] | ~134-136 °C |

| UV-Vis λmax (in Ethanol) | 269 nm[2] | 260 nm[2] |

| ¹H NMR (CDCl₃, δ) | ~8.01 ppm (s, 2H, vinyl) | ~7.14 ppm (s, 2H, vinyl) |

| Solubility | Soluble in ethanol (B145695), methanol, methylene (B1212753) chloride | Soluble in ethanol, acetone |

Reaction Mechanism and Signaling Pathway

The photochemical isomerization of trans-1,2-dibenzoylethylene is initiated by the absorption of a ultraviolet (UV) photon. This absorption promotes an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition), leading to an excited singlet state (S₁). In this excited state, the rotational barrier around the central carbon-carbon double bond is significantly reduced, allowing for isomerization to the cis conformation. The molecule then returns to the ground electronic state (S₀), either as the cis-isomer or reverting to the trans-isomer.

In the solid state, the isomerization mechanism is thought to be different due to the constraints of the crystal lattice. A "hula-twist" mechanism, where one part of the molecule rotates relative to the other without a full 360° rotation of a substituent, has been proposed.

Caption: Photochemical isomerization pathway of trans-1,2-dibenzoylethylene.

Quantitative Data

Reaction Yields

The yield of the photochemical isomerization is highly dependent on the experimental conditions, including the solvent, irradiation time, and the light source.

| Conditions | Yield of cis-isomer | Reference |

| Solid-state, 1g trans-DBE, 16h irradiation (Pyrex filter) | 30% | [3] |

| Solid-state, 1g trans-DBE, 9h irradiation (Pyrex or UVW-55 filter) | 17% | [3] |

| 100 mg in 5.0 mL 95% ethanol, direct sunlight for 1-7 days | 65-80% recovery of the cis-isomer | [2] |

Quantum Yield

The determination of the quantum yield involves measuring the rate of photoisomerization and the photon flux of the light source. The rate of isomerization can be monitored by techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by observing the change in concentration of the trans and cis isomers over time. The photon flux is typically determined using a chemical actinometer, such as potassium ferrioxalate.

Experimental Protocols

Photochemical Isomerization in Solution (Ethanol)

This protocol describes a common method for the photochemical conversion of trans- to this compound in an ethanol solution.

Caption: Workflow for the solution-phase photochemical isomerization.

Detailed Methodology:

-

Preparation of the Solution: Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in an Erlenmeyer flask. Gentle heating may be required to fully dissolve the solid.[4]

-

Irradiation: Stopper the flask and expose it to a UV light source. A high-pressure mercury lamp with a Pyrex filter (to block short-wavelength UV) or even direct sunlight can be used. The irradiation time will vary depending on the light source and intensity, ranging from several hours to a week.

-

Monitoring the Reaction: The progress of the isomerization can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates, using a solvent system such as methylene chloride. The disappearance of the yellow color of the solution also indicates the conversion to the cis-isomer.

-

Isolation of the cis-Isomer: Once the reaction is deemed complete, cool the flask in an ice bath to promote the crystallization of the cis-isomer.

-

Purification: Collect the colorless crystals of this compound by vacuum filtration. The product can be further purified by recrystallization from ethanol.

-

Characterization: Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, UV-Vis) to confirm its identity and purity.

Solid-State Photochemical Isomerization

This protocol outlines the isomerization performed on solid crystals of trans-1,2-dibenzoylethylene.

Detailed Methodology:

-

Sample Preparation: Place a known quantity (e.g., 1 g) of crystalline trans-1,2-dibenzoylethylene in a suitable container, such as a watch glass or a petri dish, to maximize the surface area exposed to light.[3]

-

Irradiation: Irradiate the solid sample with a high-pressure mercury lamp. A filter (e.g., Pyrex or a 365 nm bandpass filter) should be used to select the appropriate wavelength and avoid unwanted side reactions.[3]

-

Reaction Progress: The reaction can be monitored by observing the change in the physical appearance of the crystals, which may become turbid or change color. The progress can be quantitatively assessed by taking small samples at different time intervals and analyzing them by ¹H-NMR to determine the ratio of cis to trans isomers.[3]

-

Isolation and Analysis: After the desired irradiation time, the resulting mixture of isomers can be separated by techniques such as column chromatography, or the yield can be determined directly from the NMR spectrum of the mixture.

Logical Relationships in Experimental Design

The choice of experimental conditions has a significant impact on the outcome of the photochemical isomerization. The following diagram illustrates the key relationships between experimental variables and the expected results.

Caption: Key experimental variables and their influence on the reaction outcome.

Conclusion

The photochemical isomerization of trans-1,2-dibenzoylethylene to its cis-isomer is a well-studied and robust reaction that serves as an excellent model for understanding fundamental photochemical processes. This guide has provided a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols for both solution and solid-state transformations, and a summary of the available quantitative data. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is essential for the design and implementation of novel photoswitchable systems. Further research to precisely determine the quantum yield under various conditions would provide deeper insights into the efficiency of this important photochemical reaction.

References

An In-depth Technical Guide to the Cis-Trans Isomerization of Dibenzoylethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanisms governing the cis-trans isomerization of 1,2-dibenzoylethylene, a process of significant interest in photochemistry and materials science. The document details the principles and experimental protocols for both photochemical and thermal isomerization pathways. Key quantitative data, including spectroscopic and physical properties, are systematically presented. Furthermore, this guide elucidates the underlying mechanistic details, including the roles of excited states in photoisomerization and the influence of acid catalysis on thermal isomerization. Detailed experimental workflows and proposed reaction pathways are visualized to facilitate a deeper understanding of these transformations.

Introduction

Cis-trans isomerization, the interconversion of geometric isomers across a double bond, is a fundamental process in chemistry with wide-ranging applications, from molecular switches and photosensitive materials to biological systems. 1,2-Dibenzoylethylene (DBE) serves as an excellent model system for studying these transformations due to the distinct properties of its cis and trans isomers. The trans isomer is typically the more thermodynamically stable form, while the cis isomer can be generated through photochemical means. This guide explores the two primary modes of DBE isomerization: photochemical and thermal, with a focus on the underlying mechanisms and the experimental techniques used for their investigation.

Physicochemical Properties of Cis- and Trans-1,2-Dibenzoylethylene (B146848)

The cis and trans isomers of 1,2-dibenzoylethylene exhibit distinct physical and spectroscopic properties that are crucial for their identification and for monitoring isomerization reactions. The trans isomer is a yellow crystalline solid, while the cis isomer is a colorless crystalline solid. A summary of their key properties is presented in Table 1.

Table 1: Physicochemical Properties of Cis- and Trans-1,2-Dibenzoylethylene

| Property | Trans-1,2-Dibenzoylethylene | Cis-1,2-Dibenzoylethylene |

| Appearance | Yellow crystals | Colorless crystals |

| Melting Point | ~109-111 °C[1][2] | ~132-136 °C[1][2] |

| Enthalpy of Fusion (ΔHfusion) | 124.4 J/g[3] | 139.4 J/g[3] |

| UV-Vis λmax (in ethanol) | 269 nm[4] | 260 nm[4] |

| 1H NMR (vinyl protons, in CDCl3) | δ 8.01 ppm (singlet)[4][5] | δ 7.14 ppm (singlet)[4][5] |

| Polarity | Less polar[6] | More polar[6] |

Photochemical Isomerization: Trans to Cis

The conversion of the thermodynamically more stable trans-1,2-dibenzoylethylene to the cis isomer is achieved through photochemical excitation.[2] This process involves the absorption of light, leading to the population of an excited electronic state where rotation around the central carbon-carbon double bond becomes possible.

Mechanism of Photoisomerization

The precise mechanism of photoisomerization can be complex and may involve either singlet or triplet excited states. A generalized mechanism is depicted in Figure 1.

-

Excitation: The trans isomer absorbs a photon of appropriate wavelength (typically in the UV-A or blue region of the spectrum), promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates an excited singlet state (S1).

-

Excited State Dynamics: In the S1 state, the bond order of the central C=C bond is reduced, allowing for rotation. The molecule can twist towards a "perpendicular" conformation, which is a minimum on the excited-state potential energy surface.

-

Intersystem Crossing (Optional): The excited singlet state (S1) can potentially undergo intersystem crossing to a triplet state (T1). Isomerization can then proceed on the triplet potential energy surface. Triplet sensitization, using a sensitizer (B1316253) that absorbs the light and transfers its triplet energy to the DBE molecule, is a common method to specifically induce isomerization via the triplet state.

-

Relaxation: From the perpendicular conformation on either the singlet or triplet potential energy surface, the molecule can decay back to the ground electronic state (S0). This decay can lead to the formation of either the cis or trans isomer. The branching ratio between these two pathways determines the quantum yield of isomerization.

Experimental Protocol: Photochemical Synthesis of this compound

This protocol outlines a typical laboratory procedure for the photochemical conversion of trans- to cis-DBE.

Materials:

-

Trans-1,2-dibenzoylethylene

-

Erlenmeyer flask

-

UV lamp or direct sunlight

-

Hirsch funnel or Büchner funnel for vacuum filtration

-

Ice bath

Procedure:

-

Dissolution: Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in a 125-mL Erlenmeyer flask. Gentle heating on a steam bath may be required to fully dissolve the solid.[7]

-

Irradiation: Stopper the flask and expose it to a UV light source or direct sunlight. The reaction progress can be monitored over several hours to days.[7] The yellow color of the trans isomer solution will gradually fade as it converts to the colorless cis isomer.

-

Crystallization and Isolation: After sufficient irradiation, cool the flask in an ice bath to induce crystallization of the cis isomer.[7]

-

Filtration: Collect the colorless crystals of this compound by vacuum filtration using a Hirsch or Büchner funnel.[7]

-

Drying and Characterization: Dry the crystals and determine their mass and melting point. The purity can be further assessed by TLC or HPLC.

Thermal Isomerization: Cis to Trans

The less stable cis isomer of dibenzoylethylene can be converted back to the more stable trans isomer through the application of heat. This process can be significantly accelerated by the presence of an acid catalyst.

Mechanism of Thermal Isomerization

Uncatalyzed Thermal Isomerization: At elevated temperatures, the cis isomer can overcome the rotational energy barrier in the ground state to convert to the trans isomer. This process is generally slow and requires significant thermal energy. The proposed mechanism often involves a biradical-like transition state where the pi-bond is temporarily broken, allowing for rotation.

Acid-Catalyzed Thermal Isomerization: The presence of a strong acid, such as hydrochloric acid, provides an alternative, lower-energy pathway for isomerization.

-

Protonation: The acid protonates one of the carbonyl oxygen atoms of the cis isomer.

-

Resonance and Reduced Bond Order: This protonation increases the single-bond character of the central carbon-carbon bond through resonance stabilization of the resulting carbocation.

-

Rotation: The energy barrier for rotation around this bond with increased single-bond character is significantly lower.

-

Deprotonation: Loss of a proton from the more stable trans-configured intermediate yields the final trans-1,2-dibenzoylethylene product.

Experimental Protocol: Acid-Catalyzed Thermal Isomerization of this compound

This protocol describes a typical procedure for the acid-catalyzed conversion of cis- to trans-DBE.

Materials:

-

This compound

-

95% Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Test tube or small flask

-

Heating source (steam bath or hot plate)

-

Ice bath

-

Hirsch funnel or Büchner funnel

Procedure:

-

Dissolution: In a test tube, dissolve approximately 100 mg of this compound in 4.0 mL of 95% ethanol. Gentle heating may be necessary.[7]

-

Acidification: Add a few drops of concentrated hydrochloric acid to the solution.[7]

-

Heating: Gently heat the solution on a steam bath for about 5-10 minutes. The solution will turn yellow as the trans isomer is formed.[7]

-

Crystallization and Isolation: Cool the solution in an ice bath to crystallize the yellow trans-1,2-dibenzoylethylene.

-

Filtration: Collect the yellow crystals by vacuum filtration.

-

Drying and Characterization: Dry the product and determine its mass and melting point.

Analytical Methods for Monitoring Isomerization

Several analytical techniques can be employed to monitor the progress of the isomerization and to quantify the relative amounts of the cis and trans isomers in a mixture.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for qualitatively assessing the conversion. Due to the difference in polarity (the cis isomer is more polar), the two isomers will have different retention factors (Rf) on a silica (B1680970) gel plate. The trans isomer, being less polar, will travel further up the plate, resulting in a higher Rf value.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of the cis and trans isomers. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The less polar trans isomer will typically have a longer retention time than the more polar cis isomer. The relative concentrations of the two isomers can be determined by integrating the areas of their respective peaks in the chromatogram.

UV-Visible Spectroscopy

The difference in the absorption maxima (λmax) of the two isomers can be used to monitor the isomerization process.[4] By measuring the absorbance at the λmax of the trans isomer (269 nm), its concentration can be followed over time according to the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides a clear distinction between the two isomers based on the chemical shift of their vinyl protons.[4][5] The vinyl protons of the trans isomer appear as a singlet at approximately 8.01 ppm, while those of the cis isomer appear as a singlet at a more upfield position, around 7.14 ppm.[4][5] The relative integration of these two signals allows for the determination of the isomer ratio in a mixture.

Conclusion

The cis-trans isomerization of 1,2-dibenzoylethylene provides a versatile platform for studying fundamental photochemical and thermal reaction mechanisms. The distinct properties of the two isomers allow for straightforward monitoring of the interconversion using a variety of analytical techniques. The photochemical pathway from the more stable trans isomer to the less stable cis isomer highlights the ability of light energy to drive reactions against a thermodynamic gradient. Conversely, the thermal and acid-catalyzed conversion of the cis isomer back to the trans form demonstrates the relaxation to the thermodynamically favored state. A thorough understanding of these mechanisms and the experimental protocols to study them is essential for researchers and professionals in the fields of organic synthesis, materials science, and drug development, where the control of molecular geometry is paramount. Further research to precisely quantify the quantum yields of photoisomerization and the activation energies of thermal isomerization will provide deeper insights into the dynamics of these fascinating molecular transformations.

References

- 1. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-1,2-Dibenzoylethylene [webbook.nist.gov]

- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. homework.study.com [homework.study.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

Spectroscopic Profile of cis-1,2-Dibenzoylethylene: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for cis-1,2-Dibenzoylethylene, a key organic compound with applications in research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of experimentally derived data in peer-reviewed literature for the cis-isomer, some values are estimated based on known spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is characterized by signals from its vinyl and aromatic protons.

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Notes |

| Vinyl (CH=CH) | 7.14 | Singlet | The two vinyl protons are chemically equivalent in the cis configuration, resulting in a single peak.[1] |

| Aromatic (C₆H₅) | ~7.4-7.8 | Multiplet | Estimated based on spectral analysis. The aromatic protons typically appear as a complex multiplet in this region. |

¹³C NMR (Carbon-13 NMR):

No experimental ¹³C NMR data for this compound was found in the surveyed literature. The following are predicted chemical shifts based on the functional groups present in the molecule.

| Carbon Type | Predicted Chemical Shift (δ) ppm | Notes |

| Carbonyl (C=O) | 190-200 | Ketonic carbonyl carbons are typically found in this downfield region. |

| Vinylic (C=C) | 130-140 | The sp² hybridized carbons of the double bond. |

| Aromatic (C₆H₅) | 125-135 | Aromatic carbons typically resonate in this range. Multiple peaks are expected due to the different chemical environments of the ipso, ortho, meta, and para carbons. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C=O (Carbonyl) | 1650-1680 | Stretching |

| C=C (Alkene) | 1610-1640 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Vinylic) | 3010-3040 | Stretching |

| C-H (Aromatic) | 690-900 | Out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated system.

| Parameter | Value | Solvent |

| λmax | ~260 nm | Ethanol (B145695) |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself. Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Sample Preparation (Solid): As this compound is a solid at room temperature, several methods can be employed for IR analysis:

-

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Nujol Mull: The sample is ground to a fine paste with a mulling agent (e.g., Nujol, a mineral oil). This paste is then placed between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or the salt plates and mulling agent) is typically run first and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

Data Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette containing the pure solvent is also prepared. The UV-Vis spectrum is recorded on a double-beam spectrophotometer, which measures the absorbance of the sample as a function of wavelength. The instrument automatically subtracts the absorbance of the solvent.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of cis-1,2-Dibenzoylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cis-1,2-dibenzoylethylene, a key organic compound with applications in synthesis and materials science. This document outlines the crystallographic data, experimental protocols for its synthesis and characterization, and visual representations of the experimental workflows.

Core Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The corresponding crystallographic data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 918565 .[1] This deposition is associated with a scientific publication in Organic Letters (DOI: 10.1021/ol4006344).[1]

While the full crystallographic information file (CIF) containing detailed bond lengths, angles, and torsion angles is accessible through the CCDC, the key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂O₂ |

| Molecular Weight | 236.26 g/mol [1] |

| CCDC Deposition No. | 918565[1] |

| Associated Publication | DOI: 10.1021/ol4006344[1] |

| Crystal System | Data not publicly available without direct access to CIF file |

| Space Group | Data not publicly available without direct access to CIF file |

| Unit Cell Dimensions | |

| a | Data not publicly available without direct access to CIF file |

| b | Data not publicly available without direct access to CIF file |

| c | Data not publicly available without direct access to CIF file |

| α | Data not publicly available without direct access to CIF file |

| β | Data not publicly available without direct access to CIF file |

| γ | Data not publicly available without direct access to CIF file |

| Volume | Data not publicly available without direct access to CIF file |

| Z | Data not publicly available without direct access to CIF file |

| Density (calculated) | Data not publicly available without direct access to CIF file |

Note: The detailed crystallographic parameters such as crystal system, space group, and unit cell dimensions are contained within the Crystallographic Information File (CIF) which can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 918565.

Experimental Protocols

Synthesis of this compound via Photochemical Isomerization

The primary method for synthesizing this compound is through the photochemical isomerization of its trans-isomer.[2][3]

Materials:

Procedure:

-

Dissolution: Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol (B145695) in a 125-mL Erlenmeyer flask. Gentle heating on a steam bath may be required to facilitate dissolution.[2]

-

Photochemical Reaction: Stopper the flask and expose it to bright light for an extended period, typically one week.[2] During this time, the yellow crystals of the trans-isomer will slowly convert to the colorless cis-isomer.[2]

-

Isolation: After sufficient exposure to light, cool the flask in an ice bath to induce further crystallization of the cis-product.[2]

-

Filtration: Collect the colorless crystals of this compound by vacuum filtration using a Büchner funnel.[4]

-

Purification: Recrystallize the obtained product from ethanol to achieve higher purity.[2]

-

Drying: Dry the purified crystals under vacuum.[2]

Characterization Methods

High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the progress of the isomerization and to assess the purity of the final product.

-

Sample Preparation: Dilute a small sample of the reaction mixture or the purified product in HPLC-grade methanol.[2]

-

Analysis: Inject the prepared sample into an HPLC system to separate and quantify the cis and trans isomers based on their retention times.[2]

Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the isomers, such as melting point and enthalpy of fusion.

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 15 mg) into an aluminum sample pan.[4] For mixture analysis, prepare samples with varying weight percentages of the cis and trans isomers.[4]

-

Analysis: Heat the sample in the DSC instrument at a controlled rate to obtain a thermogram showing endothermic melting peaks. The onset temperature of the peak corresponds to the melting point.

Visualized Experimental Workflows

The following diagrams illustrate the key experimental processes described above.

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflows for product characterization.

References

- 1. This compound | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. 1-2 Dibenzoylethylene Lab Report - 1718 Words | Bartleby [bartleby.com]

- 4. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]

Solubility Profile of cis-1,2-Dibenzoylethylene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-1,2-Dibenzoylethylene. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the molecule's chemical structure and provides a detailed experimental protocol for its precise determination.

Core Concepts: Understanding the Solubility of this compound

This compound ((Z)-1,4-diphenylbut-2-ene-1,4-dione) is a molecule featuring two polar benzoyl groups attached to a central carbon-carbon double bond in a cis configuration. Its solubility is governed by the interplay between the polar carbonyl (C=O) functions and the largely nonpolar phenyl rings and ethylene (B1197577) backbone. The "like dissolves like" principle is the primary predictor of its behavior in various solvents.

The presence of polar functional groups suggests that the compound will not be soluble in water, a highly polar protic solvent. Indeed, its isomer, trans-1,2-Dibenzoylethylene, is known to be insoluble in water.[1][2] However, the molecule's overall structure allows for significant van der Waals interactions and dipole-dipole interactions, suggesting solubility in a range of common organic solvents. For instance, experimental procedures for the isomerization of 1,2-dibenzoylethylene mention dissolving both the cis and trans isomers in 95% ethanol (B145695), indicating at least moderate solubility in this polar protic solvent.[3]

Anticipated Solubility Profile:

-

High Solubility: Expected in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can effectively solvate the polar benzoyl groups without having a strong, self-associating network that would hinder the dissolution of the relatively large, nonpolar parts of the molecule.

-

Moderate Solubility: Likely in polar protic solvents like ethanol and methanol. While the hydroxyl groups can interact with the carbonyls, the strong hydrogen-bonding network of the solvent might be partially disrupted by the nonpolar phenyl and ethylene components. Solubility is expected to decrease with increasing alcohol chain length. Some heating may be required to achieve significant dissolution.[3]

-

Low to Negligible Solubility: Expected in highly nonpolar solvents like hexane (B92381) and cyclohexane. The polarity of the benzoyl groups is too high to be overcome by the weak dispersion forces offered by these aliphatic hydrocarbon solvents. Similarly, very high polarity solvents like water are unlikely to be effective.

Quantitative Solubility Data

As of this review, specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound across a range of common organic solvents is not extensively reported in scientific literature. The following table is provided as a template for researchers to populate with experimentally determined values, utilizing the protocol outlined in the subsequent section.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) |

| Polar Protic | Methanol | ||

| Ethanol | |||

| 2-Propanol | |||

| Polar Aprotic | Acetone | ||

| Ethyl Acetate | |||

| Tetrahydrofuran (THF) | |||

| Acetonitrile | |||

| Dichloromethane (DCM) | |||

| Nonpolar | Toluene | ||

| Hexane | |||

| Diethyl Ether |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in a given organic solvent. This method is based on creating a saturated solution and then quantifying the amount of dissolved solute.[4][5]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass evaporation dishes or vials

-

Vacuum oven or standard laboratory oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The solid should be in a quantity sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.[5]

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. Avoid disturbing the solid precipitate.

-

Attach a syringe filter to the syringe and dispense a precise volume (e.g., 1.0 mL) of the clear, filtered solution into a pre-weighed evaporation dish. Record the exact mass of the empty dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute (e.g., 50-60 °C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Once the solvent appears to be fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing cycles until a constant mass is achieved (e.g., consecutive weighings agree within ±0.2 mg).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Determine the solubility in mg/mL by dividing the mass of the dried solute by the volume of the saturated solution that was dispensed into the dish.

Solubility (mg/mL) = (Mass of dish + solute) - (Mass of empty dish) / Volume of solution sample (mL)

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for quantitative solubility determination.

References

A Theoretical and Experimental Guide to the Stability of cis-1,2-Dibenzoylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of cis-1,2-dibenzoylethylene, a key consideration for its application in organic synthesis and materials science. This document synthesizes experimental findings with established theoretical calculation protocols to offer a complete picture of the molecule's conformational energetics. While specific computational studies detailing the energetics of 1,2-dibenzoylethylene are not prevalent in the reviewed literature, this guide outlines the standard, high-level theoretical methodologies employed for analogous systems.

Introduction to Isomeric Stability

1,2-Dibenzoylethylene, a derivative of stilbene, exists as two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the bulky benzoyl groups around the central carbon-carbon double bond is the primary determinant of their relative stabilities. Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance, which allows for a more planar conformation and enhanced electron delocalization across the molecule.[1] The cis isomer, conversely, experiences greater steric strain as the benzoyl groups are forced into closer proximity.

The interconversion between these isomers can be induced photochemically or thermally, a property that is of significant interest in the development of molecular switches and photosensitive materials.[2] Understanding the energy landscape of this isomerization is crucial for controlling reaction outcomes and designing molecules with specific photoresponsive behaviors.

Experimental Determination of Isomer Stability

Differential Scanning Calorimetry (DSC) provides empirical data on the thermal properties of the isomers, offering insight into their relative lattice energies and melting points. A key study in this area provides the following data for the pure isomers.

| Parameter | This compound | trans-1,2-Dibenzoylethylene (B146848) |

| Onset Melting Point (°C) | 132.1 | 107.7 |

| Enthalpy of Fusion (ΔHfusion) (J/g) | 139.4 | 124.4 |

| (Data sourced from D'Amelia, R. P., et al., World Journal of Chemical Education, 2017)[3][4] |

The higher melting point and greater enthalpy of fusion of the cis isomer suggest a more stable crystal lattice packing, despite its lower intrinsic molecular stability in the gas or solution phase. This is a common phenomenon where crystal packing forces can overcome intramolecular steric strain.

Theoretical Calculations of Molecular Stability

High-level ab initio and Density Functional Theory (DFT) calculations are the standard theoretical tools for quantifying the relative stabilities of isomers. These methods allow for the determination of optimized molecular geometries and ground-state electronic energies.

Standard Computational Protocol

A typical workflow for the theoretical analysis of cis- and trans-1,2-dibenzoylethylene stability would involve the following steps:

-

Initial Structure Generation: 3D structures of both the cis and trans isomers are generated.

-

Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. A common and robust method for this is DFT using a hybrid functional such as B3LYP with a Pople-style basis set like 6-311++G(d,p).[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: The total electronic energies, including ZPVE corrections, are calculated for both isomers. The difference in these energies (ΔE) provides a quantitative measure of their relative stability.

Predicted Quantitative Data

While a specific study on 1,2-dibenzoylethylene was not identified, the following table illustrates the type of quantitative data that would be generated from the protocol described above. The trans isomer is expected to have a lower (more negative) ground-state energy.

| Parameter | This compound | trans-1,2-Dibenzoylethylene | Δ (cis - trans) |

| Ground-State Energy (Hartree) | Calculated Value | Calculated Value | Calculated ΔE |

| Relative Energy (kcal/mol) | Calculated Value | 0.00 | Calculated Value |

| Key Geometric Parameters | |||

| C=C Bond Length (Å) | Calculated Value | Calculated Value | |

| C-C(O) Bond Length (Å) | Calculated Value | Calculated Value | |

| C=O Bond Length (Å) | Calculated Value | Calculated Value | |

| C=C-C(O)-C Dihedral Angle (°) | Calculated Value | ~180° | |

| (Note: This table is illustrative of the expected outputs from a standard DFT calculation.) |

Isomerization Pathways and Mechanisms

The conversion between the cis and trans isomers is a dynamic process that can be triggered by light or heat.

Experimental Protocols

A. trans-to-cis Photochemical Isomerization [6] This procedure utilizes ultraviolet light to overcome the energy barrier for rotation around the C=C double bond.

-

Dissolution: Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol (B145695) in a 125-mL Erlenmeyer flask. Gentle heating on a steam bath may be required to achieve complete dissolution.

-

Irradiation: Stopper the flask and expose it to a bright, broad-spectrum light source (e.g., sunlight or a UV lamp) for an extended period (e.g., one week). The reaction progress can be monitored by the change in the solution's color, as the yellow trans isomer is converted to the colorless cis isomer.

-

Isolation: After the irradiation period, chill the flask in an ice bath to induce crystallization of the cis isomer.

-

Purification: Collect the colorless crystals by vacuum filtration and recrystallize from ethanol to obtain the purified cis product.

B. cis-to-trans Thermal/Acid-Catalyzed Isomerization [6] This protocol demonstrates the conversion of the less stable cis isomer back to the more stable trans form.

-

Dissolution: Dissolve 100 mg of purified this compound in 3.8 mL of 95% ethanol, with gentle warming if necessary.

-

Catalysis: To the warm solution, add 3 drops of concentrated hydrochloric acid (HCl).

-

Heating: Continue to warm the solution on a steam bath for approximately 5 minutes.

-

Isolation: Chill the solution to induce crystallization of the now-formed trans isomer.

-

Purification: Isolate the yellow solid by suction filtration and dry under vacuum.

Conclusion

The stability of this compound is a multifaceted topic where intramolecular steric effects, crystal packing forces, and external stimuli like light and heat play crucial roles. Experimentally, while the cis isomer exhibits a more stable crystal lattice as evidenced by its higher melting point, theoretical calculations based on established DFT methodologies would confirm that the trans isomer possesses lower intrinsic molecular energy due to reduced steric hindrance. The protocols and theoretical frameworks presented in this guide provide a robust foundation for researchers and professionals to understand, predict, and manipulate the isomeric forms of 1,2-dibenzoylethylene and related compounds in the contexts of drug development and materials science.

References

- 1. brainly.com [brainly.com]

- 2. G. Kaupp, J. Schmeyers - The solid state E/Z-photoisomerization of 1,2-dibenzoylethene [photobiology.com]

- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Isomeric and rotational effects in the chemi-ionisation of 1,2-dibromoethene with metastable neon atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

Methodological & Application

Application Notes: Laboratory Synthesis of cis-1,2-Dibenzoylethylene

Introduction

cis-1,2-Dibenzoylethylene, also known as (Z)-1,4-diphenylbut-2-ene-1,4-dione, is a chemical compound with applications in organic synthesis and materials science.[1] It exists as a geometric isomer of trans-1,2-Dibenzoylethylene (B146848). The two isomers can be interconverted through photochemical or thermal methods.[1] This document outlines the laboratory protocol for the synthesis of this compound primarily through the photochemical isomerization of its trans-isomer.

The synthesis of the starting material, trans-1,2-Dibenzoylethylene, can be achieved with good yields (60-75%) via a Friedel-Crafts reaction between fumaryl (B14642384) chloride and benzene (B151609) in the presence of aluminum chloride.[2] The resulting trans-isomer is typically a yellow, crystalline solid, which can then be converted to the colorless, cis-isomer upon exposure to sunlight.[2] The reverse transformation from the cis to the trans isomer can be induced by acid or a trace of iodine.[2]

The photochemical isomerization from the trans to the cis isomer is a common undergraduate organic chemistry experiment that demonstrates the principles of photochemistry.[3][4] The reaction proceeds by the absorption of light, which excites the electrons in the pi bond of the double bond, allowing for rotation and subsequent formation of the cis isomer.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of cis- and trans-1,2-Dibenzoylethylene.

| Parameter | This compound | trans-1,2-Dibenzoylethylene | Reference |

| Molecular Formula | C₁₆H₁₂O₂ | C₁₆H₁₂O₂ | [5] |

| Molecular Weight | 236.26 g/mol | 236.26 g/mol | [5][6] |

| Appearance | Colorless crystals | Yellow needles/crystals | [2][3][7] |

| Melting Point | ~132°C | ~109-112°C | [1][7] |

| UV-Vis λmax | 260 nm (in 95% ethanol) | 269 nm (in 95% ethanol) | [3] |

| Yield (Isomerization) | 65-80% recovery | N/A | [3] |

| Yield (Friedel-Crafts) | N/A | 60-75% |

Experimental Protocols

Protocol 1: Photochemical Isomerization of trans- to this compound

This protocol details the conversion of the trans isomer to the cis isomer using sunlight.

Materials:

-

trans-1,2-Dibenzoylethylene

-

13 x 100 mm test tube with cork

-

Hirsch funnel and filter flask

-

Stirring rod

-

Heating apparatus (e.g., steam bath or hot plate)

-

Ice bath

Procedure:

-

Dissolve 100 mg of trans-1,2-dibenzoylethylene in 5.0 mL of 95% ethanol in a test tube. Gentle heating and stirring may be required to fully dissolve the solid.[3]

-

After the solid has dissolved, allow the solution to cool to room temperature.

-

Securely cork the test tube and place it in a location where it will receive direct sunlight for a period of 1 to 7 days.[3] The solution will transition from yellow to colorless as the trans isomer converts to the cis isomer.[7]

-

After the exposure period, cool the test tube in an ice bath to facilitate crystallization of the product.[7]

-

Isolate the colorless crystals of this compound by vacuum filtration using a Hirsch funnel.[3][7]

-

Wash the crystals with a small amount of cold 95% ethanol.

-

Allow the crystals to dry completely before weighing to determine the yield.